molecular formula C9H7FO3 B1456918 Methyl 2-fluoro-3-formylbenzoate CAS No. 1262419-96-4

Methyl 2-fluoro-3-formylbenzoate

Cat. No. B1456918
CAS RN: 1262419-96-4
M. Wt: 182.15 g/mol
InChI Key: NIMOWSMVLXMDSE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Methyl 2-fluoro-3-formylbenzoate is 1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 2-fluoro-3-formylbenzoate has a molecular weight of 182.15 . It is a solid at room temperature . The predicted density is 1.271±0.06 g/cm3 , and the predicted boiling point is 286.4±30.0 °C .

Scientific Research Applications

Organic Synthesis of Bioactive Molecules

Methyl 2-fluoro-3-formylbenzoate: is a versatile substrate in organic chemistry, serving as a precursor for synthesizing a wide range of bioactive molecules. Its formyl group is particularly reactive, making it an ideal starting material for constructing complex molecules with potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Drug Discovery and Development

In the realm of drug discovery, Methyl 2-fluoro-3-formylbenzoate plays a crucial role as a scaffold for the development of new drugs. Its molecular structure allows for the manipulation of functional groups, leading to the synthesis of novel drug candidates. This compound is reported to be a key starting material in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .

Analytical Chemistry

The compound’s unique properties make it suitable for use in analytical chemistry, particularly in chromatography and mass spectrometry. It can be used as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

Material Science Research

The compound’s reactivity and stability are also beneficial in material science research. It can be used to modify the properties of materials or as a building block for creating new materials with desired characteristics .

Chemical Synthesis

Methyl 2-fluoro-3-formylbenzoate: is employed in the synthesis of various derivatives that interact with different receptors, contributing to the discovery of new potential drug candidates. Its ester and formyl functions are essential for the formation of new compounds through reactions like Ugi-reaction .

Life Science Research

This compound is significant in life science research, where it is used as a precursor for the preparation of medical products. Its role in the synthesis of compounds with pharmaceutical applications underscores its importance in both synthetic fields and the pharmaceutical industry .

Chromatography and Mass Spectrometry

Lastly, Methyl 2-fluoro-3-formylbenzoate finds application in chromatography and mass spectrometry as a research-grade compound. It aids in the separation, identification, and analysis of substances within a mixture, providing insights into their composition and purity .

properties

IUPAC Name

methyl 2-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOWSMVLXMDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-(bromomethyl)-2-fluorobenzoate (11.5 g, 46.4 mmol) from Step B above and solid sodium bicarbonate (33.0 g, 398.7 mmol) in DMSO (150 mL) was refluxed until the reaction was complete by TLC (2-3 h). The mixture was cooled in an ice bath immediately and then partitioned between brine and ethyl acetate. The combined organics were concentrated and purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford methyl 2-fluoro-3-formylbenzoate as a white solid (5.44 g, 64%): 1H NMR (300 MHz, CDCl3) δ 10.43 (s, 1H), 8.21 (t, J=7.8 Hz, 1H), 8.07 (t, J=6.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 3.93 (s, 3H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
33 g
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reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethylsulfoxide was degassed with argon for 1 h. Methyl 3-(bromomethyl)-2-fluorobenzoate (3.6 g, 14.5 mmol) from Step B above and solid sodium bicarbonate (10.5 g, 124.6 mmol) were added to the DMSO and the mixture was heated at 115° C. for 2 h. The reaction mixture was then diluted with ethyl acetate, washed with brine, dried (Na2SO4), filtered, concentrated under reduced pressure and purified by column chromatography (silica gel, 0% to 2% ethyl acetate in hexanes) to give methyl 2-fluoro-3-formylbenzoate (1.8 g, 67%): 1H NMR (500 MHz, CDCl3) δ 10.43 (s, 1H), 8.22-8.19 (m, 1H), 8.09-8.06 (m, 1H), 7.37-7.34 (m, 1H), 3.98 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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